![molecular formula C15H19F3N4O3 B2633005 1-(3-Morpholin-4-ylpropanoylamino)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 838386-23-5](/img/structure/B2633005.png)
1-(3-Morpholin-4-ylpropanoylamino)-3-[3-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Morpholin-4-ylpropanoylamino)-3-[3-(trifluoromethyl)phenyl]urea, also known as MP-470, is a small molecule inhibitor that has shown promise in the treatment of various cancers. It was initially discovered by Ascenta Therapeutics in 2008 and has since undergone extensive research to determine its potential as a cancer therapy.
Aplicaciones Científicas De Investigación
Urease Inhibitors in Medical Applications
Urease inhibitors, including various urea derivatives, are investigated for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These studies emphasize the search for effective urease inhibitors with minimal side effects, given the clinical limitations of currently available treatments like acetohydroxamic acid due to severe side effects (Kosikowska & Berlicki, 2011).
Urea Biosensors for Health Monitoring
Research on urea biosensors aims to develop sensitive and accurate methods for monitoring urea levels in biological systems. These sensors, utilizing urease as a bioreceptor element, are critical for diagnosing and managing diseases related to abnormal urea concentrations, such as kidney failure and urinary tract obstructions. Innovations in material science, including the use of nanoparticles and conducting polymers, have been explored to enhance the performance of urea biosensors (Botewad et al., 2021).
Nitrogen Fertilizers and Environmental Impact
Urea-based fertilizers are widely used in agriculture, but their application is not without problems, such as ammonia volatilization and nitrate accumulation, which can have adverse environmental effects. Research into urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT), aims to reduce these impacts by slowing the hydrolysis of urea in soil, thereby improving the efficiency of urea-based fertilizers and mitigating environmental pollution (Bremner, 1995).
Therapeutic Effects of Urea Derivatives
Urea derivatives are explored for their therapeutic potential in various domains, including as chemical chaperones to mitigate protein misfolding diseases. The role of such compounds in influencing cellular proteostasis and alleviating endoplasmic reticulum stress highlights their potential in treating diseases associated with protein aggregation and misfolding (Kolb et al., 2015).
Propiedades
IUPAC Name |
1-(3-morpholin-4-ylpropanoylamino)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O3/c16-15(17,18)11-2-1-3-12(10-11)19-14(24)21-20-13(23)4-5-22-6-8-25-9-7-22/h1-3,10H,4-9H2,(H,20,23)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKJCWPVPMLWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Morpholin-4-ylpropanoylamino)-3-[3-(trifluoromethyl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Pyrrolidine-1-carbonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2632922.png)
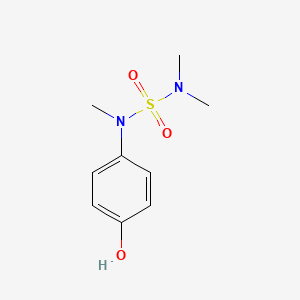
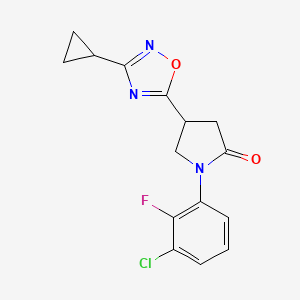

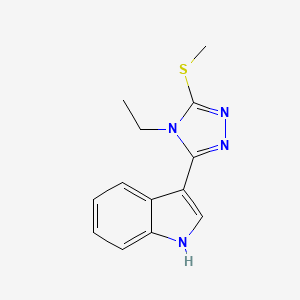
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2632931.png)
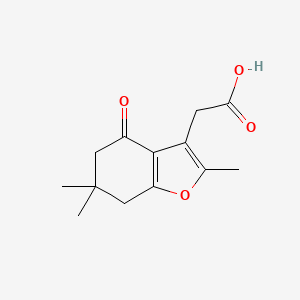
![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2632938.png)
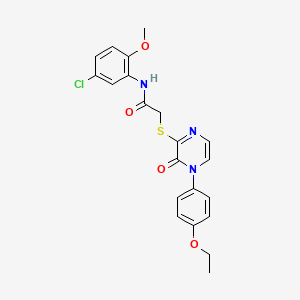
![N-cyclopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2632940.png)
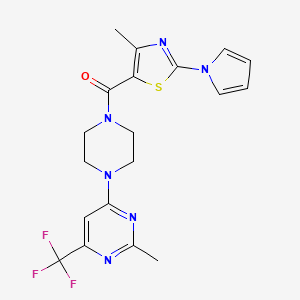
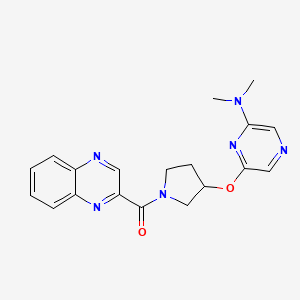
![6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2632944.png)
![2-cyclohexyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2632945.png)